molecular formula C37H48NNaO13 B10820813 Rifamycin SV (sodium salt hydrate)

Rifamycin SV (sodium salt hydrate)

货号 B10820813
分子量: 737.8 g/mol
InChI 键: AIGRNYZMKQHSDC-QFXUYNQWSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Rifamycin SV is synthesized from rifamycin S through a series of chemical reactions. The process involves the formation of 3-formyl rifamycin SV, which is then reacted with primary amines and hydrazines . The reaction conditions typically include the use of solvents like tetrahydrofuran and reagents such as 1-amino-4-methyl piperazine .

Industrial Production Methods: In industrial settings, the preparation of rifamycin SV involves continuous flow synthesis starting from rifamycin S and tert-butylamine in a microreactor. This method includes two reaction steps and one purification step, resulting in a yield of approximately 67% . This approach is advantageous due to its efficiency and potential for large-scale production.

化学反应分析

相似化合物的比较

Rifamycin SV is unique among its analogs due to its specific structure and mode of action. Similar compounds include rifampicin, rifabutin, rifapentine, and rifaximin . While these compounds share the same basic mechanism of inhibiting RNA polymerase, they differ in their spectrum of activity, pharmacokinetics, and clinical applications . For example, rifampicin is widely used for treating tuberculosis, whereas rifaximin is primarily used for treating traveler’s diarrhea .

Conclusion

Rifamycin SV (sodium salt hydrate) is a crucial antibiotic with significant applications in medicine, chemistry, and industry. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against bacterial infections. The continuous advancements in its synthesis and application highlight its importance in scientific research and clinical practice.

If you have any more questions or need further details, feel free to ask!

属性

分子式

C37H48NNaO13

分子量

737.8 g/mol

IUPAC 名称

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate;hydrate

InChI

InChI=1S/C37H47NO12.Na.H2O/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);;1H2/q;+1;/p-1/b11-10+,14-13+,17-12-;;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;;/m0../s1

InChI 键

AIGRNYZMKQHSDC-QFXUYNQWSA-M

手性 SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C.O.[Na+]

规范 SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C.O.[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。